molecular formula C23H24N2O3S B11514963 N-{3-[(2-ethylphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}furan-2-carboxamide

N-{3-[(2-ethylphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}furan-2-carboxamide

Cat. No.: B11514963
M. Wt: 408.5 g/mol
InChI Key: OUHZIUQLEPBHIU-UHFFFAOYSA-N
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Description

N-{3-[(2-ethylphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}furan-2-carboxamide is a complex organic compound that features a unique structure combining a furan ring, a thiophene ring, and a cycloheptane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(2-ethylphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}furan-2-carboxamide typically involves multiple steps, including the formation of the thiophene ring, the cycloheptane ring, and the furan ring. The process may involve the use of reagents such as boronic acids and esters, which are commonly used in Suzuki–Miyaura coupling reactions . The reaction conditions often require the presence of a palladium catalyst and a base, with the reactions being carried out under inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(2-ethylphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

N-{3-[(2-ethylphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}furan-2-carboxamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes.

    Medicine: It has potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-{3-[(2-ethylphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}furan-2-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The specific molecular targets and pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene and furan derivatives, such as:

  • Thiophene-2-carboxamide
  • Furan-2-carboxamide
  • Cycloheptathiophene derivatives

Uniqueness

N-{3-[(2-ethylphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl}furan-2-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C23H24N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

N-[3-[(2-ethylphenyl)carbamoyl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]furan-2-carboxamide

InChI

InChI=1S/C23H24N2O3S/c1-2-15-9-6-7-11-17(15)24-22(27)20-16-10-4-3-5-13-19(16)29-23(20)25-21(26)18-12-8-14-28-18/h6-9,11-12,14H,2-5,10,13H2,1H3,(H,24,27)(H,25,26)

InChI Key

OUHZIUQLEPBHIU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(SC3=C2CCCCC3)NC(=O)C4=CC=CO4

Origin of Product

United States

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